1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide
Description
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Properties
IUPAC Name |
1-[2-(3,5-dimethylanilino)-2-oxoethyl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-11-17(2)13-20(12-16)25-21(27)15-26-9-5-19(6-10-26)22(28)24-14-18-3-7-23-8-4-18/h3-4,7-8,11-13,19H,5-6,9-10,14-15H2,1-2H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNWNISSNGGVKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide , with CAS number 1082910-24-4, is a synthetic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3 |
| Molecular Weight | 290.36 g/mol |
| CAS Number | 1082910-24-4 |
The structure includes a piperidine ring, an amide functional group, and a pyridine moiety, which are essential for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been hypothesized based on structure-activity relationship (SAR) studies:
- Inhibition of Protein Kinases : Similar compounds have shown potential in inhibiting pathways involving PI3K and mTOR, which are crucial for cell growth and proliferation.
- Anticancer Activity : The presence of the pyridine and piperidine rings may enhance the compound's ability to interfere with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .
- Neuroprotective Effects : Some derivatives of piperidine compounds have demonstrated neuroprotective properties, indicating that this compound might offer similar benefits in neurodegenerative conditions .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs. Below are summarized findings from key research efforts:
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition in colorectal cancer (HT29) cells with an IC50 value in the low micromolar range, suggesting potent anticancer properties .
Neuroprotective Effects
Research involving mouse models showed that the compound could rescue splenocytes from apoptosis induced by PD-1/PD-L1 interactions, demonstrating potential as an immunomodulatory agent .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the piperidine ring and the introduction of various substituents could enhance biological activity. For instance, compounds with electron-withdrawing groups at specific positions exhibited increased potency against cancer cell lines .
Case Studies
- Case Study on Colorectal Cancer : A clinical trial investigated the efficacy of a related compound in patients with advanced colorectal cancer. Results showed improved survival rates when combined with standard chemotherapy regimens .
- Neuroprotection in Animal Models : An animal study assessed the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings supported its potential use in treating neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to 1-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuropharmacology
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound. The presence of the pyridine moiety and the piperidine ring are critical for enhancing binding affinity to biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine Ring | Enhances lipophilicity and receptor binding |
| Dimethylphenyl Group | Increases hydrophobic interactions |
| Oxoethyl Substituent | Modulates metabolic stability |
Case Studies
- In Vitro Studies on Cancer Cells
- Neurotransmitter Interaction Studies
- Antibacterial Efficacy
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .
How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?
Q. Advanced
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (DMF vs. THF), and temperatures to identify optimal conditions .
- Kinetic studies : Monitor reaction progress via TLC or in situ IR to determine rate-limiting steps .
- Purification techniques : Use flash chromatography or recrystallization to isolate high-purity intermediates .
How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?
Q. Advanced
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Compare bioavailability, tissue distribution, and metabolite profiles to explain efficacy gaps .
- Orthogonal assays : Validate in vitro results using alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Species-specific factors : Test metabolite stability in human vs. rodent liver microsomes to identify interspecies variations .
What strategies are effective in establishing structure-activity relationships (SAR) for analogs of this compound?
Q. Advanced
- Systematic substituent variation : Modify the 3,5-dimethylphenyl or pyridinylmethyl groups and test against target enzymes (e.g., kinases) .
- Bioisosteric replacement : Replace the piperidine ring with morpholine or azetidine to assess steric/electronic effects .
- Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .
What computational methods predict the compound’s interaction with biological targets like kinases?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in ATP-binding pockets .
- Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns to identify key residues for binding .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate electronic interactions at catalytic sites to guide lead optimization .
How to design experiments to assess the compound’s metabolic stability?
Q. Advanced
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Reactive metabolite trapping : Use glutathione or cyanide to detect electrophilic intermediates .
What are the primary biological targets hypothesized for this compound based on structural analogs?
Q. Basic
- Kinases : Analogous thieno[3,2-d]pyrimidine derivatives inhibit EGFR or VEGFR2 .
- G-protein-coupled receptors (GPCRs) : Piperidine-carboxamide scaffolds target serotonin or dopamine receptors .
- Epigenetic regulators : Potential HDAC or bromodomain inhibition due to acetylated motifs .
What methodologies resolve contradictions in reported enzyme inhibition IC50 values?
Q. Advanced
- Standardized assay protocols : Adopt uniform ATP concentrations (e.g., 10 µM) and incubation times (60 min) for kinase assays .
- Control compounds : Include staurosporine or imatinib as reference inhibitors to calibrate inter-lab variability .
- Data normalization : Express IC50 values relative to positive/negative controls to minimize plate-to-plate variation .
How to evaluate the compound’s potential off-target effects in phenotypic screening?
Q. Advanced
- Proteome-wide profiling : Use affinity pulldown combined with LC-MS/MS to identify unintended protein binders .
- CRISPR-Cas9 knockout screens : Identify synthetic lethal interactions in cancer cell lines .
- High-content imaging : Quantify changes in cellular morphology or organelle integrity post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
